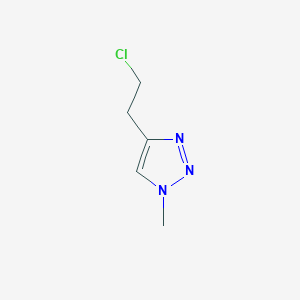

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYKPBKXFLWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole moiety have been reported to inhibit cell growth with IC50 values ranging from 1.02 to 74.28 µM across multiple cancer cell lines, demonstrating their potency as therapeutic agents .

A study by Gholampour et al. synthesized new triazole hybrids and tested their anticancer activity on MCF-7, HT-29, and MOLT-4 cell lines. The most effective compound exhibited notable cytotoxicity at concentrations of 10 and 20 µM, arresting the cell cycle in the G0/G1 phase . Additionally, triazole-containing hybrids have been linked to mechanisms that induce apoptosis and inhibit proliferation in cancer cells .

Antimicrobial Properties

4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole derivatives have demonstrated broad-spectrum antimicrobial activity. Triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. A review highlighted the antimicrobial activity of triazole derivatives against Escherichia coli and Staphylococcus aureus, indicating their potential in treating infections .

Agricultural Applications

Triazole compounds are extensively used in agriculture as fungicides due to their ability to inhibit fungal growth. They are particularly effective against crop pathogens and are integrated into various agricultural practices to enhance yield and protect crops from disease . The compound's structural properties allow it to function effectively as a plant protection agent.

Synthetic Routes

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole can be achieved through various methods including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used strategy in triazole chemistry . This method allows for the efficient formation of triazole rings with high yields and purity.

Versatile Applications

Beyond its medicinal and agricultural uses, this compound serves as a versatile scaffold in drug design. Its ability to mimic carboxylic acids and amides enhances its utility in developing new pharmaceuticals . The incorporation of triazole into drug molecules has been linked to improved biological activity and selectivity.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The triazole ring can also interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,3-triazoles are highly dependent on substituents. Below is a comparison with key analogues:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in fluorinated triazoles enhances thermal stability and metabolic resistance compared to the chloroethyl group, which is more reactive due to the labile chlorine atom .

- Hybrid Systems : Pyrazole-triazole hybrids (e.g., ) exhibit synergistic pharmacological effects, whereas the chloroethyl derivative’s reactivity may limit its direct biological use without further functionalization .

Yield Comparison :

Physicochemical Properties

Biological Activity

4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole is a compound within the triazole class known for its diverse biological activities. This article reviews its biological significance, including its synthesis, anticancer properties, antimicrobial efficacy, and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of azides with alkynes via the Huisgen cycloaddition method. This reaction is facilitated by copper(I) catalysts and yields high purity products suitable for biological testing. The presence of the chloroethyl group is critical for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole. Triazoles have been shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole | MV4-11 | 2 | Induces apoptosis |

| Compound X (similar structure) | HCT116 | 0.43 | Inhibits NF-kB signaling |

| Compound Y (related derivative) | MCF-7 | 1.5 | Arrests cell cycle at G1 phase |

In one notable study, triazole derivatives exhibited significant cytotoxicity against human acute myeloid leukemia (AML) cells with an IC50 value of 2 µM for a closely related compound . Another derivative was reported to induce apoptosis in HCT116 cells while inhibiting their migration .

Antimicrobial Activity

The antimicrobial efficacy of triazoles has also been documented. Compounds similar to 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole demonstrated potent activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4-(2-Chloroethyl)-1-methyl-1H-1,2,3-triazole | E. coli | 0.03125 |

| Compound A (triazole hybrid) | P. aeruginosa | 0.0625 |

| Compound B (related structure) | B. cereus | 0.0156 |

The minimum inhibitory concentration (MIC) values indicate that the triazole derivatives are effective against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

Case Studies

Several case studies illustrate the biological activity of triazoles:

- Case Study 1 : A series of triazole derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. One derivative showed an IC50 value of 0.6 µM against prostate cancer cells and induced apoptosis through mitochondrial pathways .

- Case Study 2 : The antimicrobial potential was evaluated in vitro against clinical strains of antibiotic-resistant bacteria. The results demonstrated significant antibacterial activity, particularly in compounds containing halogen substituents .

Q & A

Basic: What are the standard synthetic routes for 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole?

Methodological Answer:

The synthesis typically involves:

- Nucleophilic substitution : Reacting 1-methyl-1H-1,2,3-triazole with 1,2-dichloroethane under reflux conditions in a polar aprotic solvent (e.g., DMSO) to introduce the chloroethyl group .

- Purification : Post-reaction, the crude product is distilled under reduced pressure, cooled, and precipitated in ice water. Further purification via recrystallization (water-ethanol mixture) or column chromatography (hexane/ethyl acetate/dichloromethane gradients) ensures high purity .

- Yield optimization : Prolonged reflux (18–24 hours) and stoichiometric control of reagents improve yields (~65% reported for analogous triazoles) .

Basic: How is the compound characterized structurally and chemically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl protons appear as a singlet at ~3.5 ppm, while chloroethyl protons split into multiplets .

- Infrared Spectroscopy (IR) : Peaks at 600–700 cm⁻¹ indicate C-Cl stretching, and triazole ring vibrations appear at 1500–1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

- Data Collection : Use single-crystal diffraction with Mo/Kα radiation. SHELXL (via the WinGX suite) refines anisotropic displacement parameters and handles twinning .

- Model Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.02 Å may indicate disorder; apply SHELXL’s restraints (e.g., SIMU, DELU) to stabilize refinement .

- Electron Density Maps : Analyze residual density (>0.3 eÅ⁻³) to detect omitted solvent or hydrogen atoms .

Advanced: How to resolve contradictions between experimental data and computational models?

Methodological Answer:

- Multi-Method Validation : Cross-validate NMR/IR data with crystallographic results. For example, if computational models predict a planar triazole ring but X-ray shows puckering, re-evaluate torsional parameters in DFT .

- Software Synergy : Use SHELX for experimental refinement and Gaussian/PyMol for computational docking. Discrepancies in dihedral angles may require reparameterization of force fields .

Advanced: What strategies assess the compound’s biological activity?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Triazole derivatives often show MIC values <10 µg/mL .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungals). Compare binding affinities with known triazole drugs .

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How to evaluate stability under varying physicochemical conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C typical for triazoles) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours. Monitor degradation via HPLC; chloroethyl groups may hydrolyze to hydroxyl derivatives .

- Photostability : Expose to UV light (254 nm) and track absorbance changes. Triazole rings are generally stable, but chloro substituents may sensitize photodegradation .

Basic: What purification methods ensure high-purity yields?

Methodological Answer:

- Recrystallization : Use ethanol-water (1:3 v/v) to remove unreacted precursors. Yield loss <5% with optimized cooling rates .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves chloroethyl isomers. Monitor fractions via TLC (Rf ~0.4) .

Advanced: How to address electron density ambiguities in crystallographic refinement?

Methodological Answer:

- SHELXL Features : Use PART and EXYZ commands to model disorder. For example, chloroethyl groups may exhibit rotational disorder; split into two part-occupancy sites .

- Validation Tools : Check Rint (<5%) and Rfree (<0.25) in PLATON. High residuals (>0.5) suggest missed solvent .

Advanced: How does the chloroethyl group influence reactivity in substitution reactions?

Methodological Answer:

- Nucleophilic Displacement : React with NaN3 in DMF to replace Cl with azide, forming a click chemistry precursor. Monitor via ¹H NMR (disappearance of CH2Cl at ~3.8 ppm) .

- Kinetic Studies : Pseudo-first-order kinetics in polar solvents (k ~10⁻³ s⁻¹). Use Eyring plots to compare activation parameters with methyl/ethyl analogs .

Advanced: How to design pharmacophore models for structure-activity relationships (SAR)?

Methodological Answer:

- Feature Mapping : Identify hydrogen-bond acceptors (triazole N2/N3) and hydrophobic regions (chloroethyl group) using Schrödinger’s Phase .

- SAR Libraries : Synthesize analogs (e.g., bromoethyl, hydroxyethyl) and correlate logP/bioactivity. QSAR models predict enhanced antifungal activity with Cl > Br substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.